4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid typically involves the bromination of 1-ethyl-1H-imidazole-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the imidazole ring, followed by selective bromination and subsequent purification steps to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the imidazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the bromine atoms or the imidazole ring.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dichloro-1-ethyl-1H-imidazole-2-carboxylic acid
- 4,5-Difluoro-1-ethyl-1H-imidazole-2-carboxylic acid
- 4,5-Diiodo-1-ethyl-1H-imidazole-2-carboxylic acid
Comparison: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C6H6Br2N2O2 |
---|---|
Molekulargewicht |
297.93 g/mol |
IUPAC-Name |
4,5-dibromo-1-ethylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-10-4(8)3(7)9-5(10)6(11)12/h2H2,1H3,(H,11,12) |
InChI-Schlüssel |
IDSVANYDMFMLIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(N=C1C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.